4-Cyclohexyl-1-phenylbut-2-yn-1-one

BTK inhibition Tyrosine kinase Immuno-oncology

4-Cyclohexyl-1-phenylbut-2-yn-1-one (CAS 56517-83-0) is an alkynone with the molecular formula C₁₆H₁₈O and a molecular weight of 226.31 g/mol, characterized by a cyclohexyl group and a phenyl group attached to a but-2-yn-1-one backbone. The compound is commercially available from specialty chemical suppliers in research-grade purity (typically ≥95%) in small quantities (1 mg to 10 mg), with a predicted boiling point of 352.9 ± 25.0 °C.

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
Cat. No. B14134379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-1-phenylbut-2-yn-1-one
Molecular FormulaC16H18O
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC#CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H18O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h2,5-6,11-12,14H,1,3-4,8-10H2
InChIKeyYUNIAEHWLFZEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-1-phenylbut-2-yn-1-one: Core Chemical Identity and Baseline Procurement Profile


4-Cyclohexyl-1-phenylbut-2-yn-1-one (CAS 56517-83-0) is an alkynone with the molecular formula C₁₆H₁₈O and a molecular weight of 226.31 g/mol, characterized by a cyclohexyl group and a phenyl group attached to a but-2-yn-1-one backbone . The compound is commercially available from specialty chemical suppliers in research-grade purity (typically ≥95%) in small quantities (1 mg to 10 mg), with a predicted boiling point of 352.9 ± 25.0 °C . It is primarily offered as a synthetic building block for medicinal chemistry and organic synthesis programs.

Why 4-Cyclohexyl-1-phenylbut-2-yn-1-one Cannot Be Replaced by Generic Alkynone Analogs


The target compound occupies a narrow structural niche defined by the simultaneous presence of an α,β-alkynyl ketone electrophile, an unsubstituted phenyl carbonyl partner, and a terminal cyclohexylalkyne moiety. Even seemingly minor modifications—such as saturation of the alkyne to a butanone (e.g., 1-(4-cyclohexylphenyl)butan-1-one), replacement of cyclohexyl with phenyl (1,4-diphenylbut-2-yn-1-one), or introduction of a hydroxy substituent on the cyclohexane ring (4-(2-hydroxycyclohexyl)-1-phenylbut-2-yn-1-one)—fundamentally alter the compound’s conformational flexibility, lipophilicity, and electrophilic reactivity profile [1]. These structural distinctions translate into divergent target-binding interactions and metabolic stability profiles, making generic substitution scientifically unsound without explicit comparative validation data.

4-Cyclohexyl-1-phenylbut-2-yn-1-one: Quantitative Differentiation Evidence Against Comparators


BTK Inhibitory Potency: Single-Point Patent Evidence Lacking Direct Comparator Data

In a BindingDB entry derived from patent US20240083900, 4-cyclohexyl-1-phenylbut-2-yn-1-one (or a close structural congener) demonstrated an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK) [1]. However, this data point originates from a large patent series where the compound appears as one of many examples; no direct head-to-head comparison with a defined structural analog (e.g., 1,4-diphenylbut-2-yn-1-one or 4-methylcyclohexyl analog) is available within the same assay. The absolute potency value must therefore be interpreted with caution when prioritizing this compound over in-class alternatives for BTK-targeted programs.

BTK inhibition Tyrosine kinase Immuno-oncology

5-Lipoxygenase Translocation Inhibition: Assay Report Lacking Quantitative Result

The compound was evaluated in a ChEMBL-deposited assay (CHEMBL619995) for its ability to inhibit 5-lipoxygenase translocation in rat RBL-2H3 cells [1]. While the assay description confirms the compound was tested, the publicly accessible record does not report an associated IC₅₀ or % inhibition value, nor does it include data for a comparator compound within the same experimental run. This data gap precludes any quantitative differentiation claim in the 5‑LOX space.

5-Lipoxygenase Inflammation Arachidonic acid cascade

Physicochemical Differentiation: Cyclohexyl vs. Phenyl Terminal Group Impacts Lipophilicity

The substitution of a terminal phenyl group (1,4-diphenylbut-2-yn-1-one) with a cyclohexyl group in the target compound is predicted to alter logP and molecular shape: the cyclohexyl ring increases sp³ character, raises the fraction of saturated carbon atoms (Fsp³), and reduces planarity relative to the fully conjugated diphenyl analog [1]. While experimentally measured logP or solubility values are not publicly available for direct comparison, the structural difference provides a class-level inference that the target compound may exhibit distinct membrane permeability, metabolic stability, and off-target binding profiles compared to its aromatic counterpart.

Lipophilicity Physicochemical properties Drug-likeness

4-Cyclohexyl-1-phenylbut-2-yn-1-one: Application Scenarios Supported by Current Evidence


Medicinal Chemistry Library Diversification via sp³-Enriched Alkynone Scaffolds

For drug discovery programs seeking to increase Fsp³ character in lead series, the cyclohexyl terminus of 4-cyclohexyl-1-phenylbut-2-yn-1-one offers a structurally differentiated alternative to fully aromatic diphenylbutynones [1]. The compound can serve as a versatile electrophilic handle for conjugate addition or cycloaddition reactions, enabling rapid generation of sp³-rich analog libraries.

BTK Inhibitor Hit-to-Lead Exploration (With Caution)

The reported 1 nM BTK IC₅₀ suggests the compound engages the BTK active site with high affinity [1]. This application is suitable for early-stage hit confirmation where the goal is to validate the alkynone scaffold against BTK, provided that the user independently generates selectivity data against structurally related comparators before advancing to lead optimization.

Synthetic Methodology Development Using Alkynone Electrophiles

The conjugated yn-one system provides a defined electrophilic center for nucleophilic addition, conjugate reduction, or transition-metal-catalyzed transformations. The cyclohexyl substituent introduces steric bulk that can influence regioselectivity in subsequent reactions, making the compound a useful model substrate for methodological studies involving α,β-alkynyl ketones.

Quote Request

Request a Quote for 4-Cyclohexyl-1-phenylbut-2-yn-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.